A Comprehensive Technical Guide to 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry. We will delve into its synthesis, chemical properties, and strategic applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique chemical architecture of this compound.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a strategically designed intermediate that combines several key features for facile chemical elaboration: a reactive aldehyde for derivatization, a bromine atom for cross-coupling reactions, and a protecting group on the pyrazole nitrogen to direct reactivity.
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is crucial for its effective use in synthesis and drug design. The table below summarizes key computed and experimental data for related core structures.
| Property | 4-Bromopyrazole | 4-Bromo-1H-pyrazole-5-carbaldehyde | 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde |
| CAS Number | 2075-45-8[3] | 287917-97-9[4][5][6] | 1001519-37-4[7] |
| Molecular Formula | C₃H₃BrN₂[3] | C₄H₃BrN₂O[5] | C₆H₇BrN₂O[7] |
| Molecular Weight | 146.97 g/mol [3] | 174.98 g/mol [5] | 203.04 g/mol [7] |
| Appearance | - | - | Not Available[7] |
| Storage | - | - | 2-8°C Refrigerator[7] |
Synthesis and Reaction Mechanisms
The synthesis of 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a multi-step process that leverages fundamental organic reactions. The overall strategy involves the protection of the pyrazole nitrogen, followed by formylation.
Protection of the Pyrazole Nitrogen
The first step is the protection of the N-H proton of a suitable pyrazole precursor, such as 4-bromopyrazole, with a tetrahydropyranyl (THP) group. This is crucial to prevent side reactions at the nitrogen atom during subsequent functionalization steps. The use of dihydropyran (DHP) under acidic catalysis is a common and efficient method for this transformation.[8]
Formylation of the Protected Pyrazole
With the nitrogen protected, the next step is the introduction of the carbaldehyde group at the 3-position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[9][10] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).
It is important to note that formylation of N-unsubstituted pyrazoles can be challenging, as electrophilic attack can occur at the nitrogen atom.[9] The THP protecting group effectively directs the formylation to the desired carbon position.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations.
Protocol for THP Protection of 4-Bromopyrazole
-
Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add dihydropyran (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-(oxan-2-yl)pyrazole.
Protocol for Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a separate flask, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous dimethylformamide (DMF) at 0 °C and stir for 30 minutes.
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add a solution of 4-bromo-1-(oxan-2-yl)pyrazole (1.0 eq) in DMF.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for several hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde.
Reactivity and Synthetic Utility
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a versatile building block due to its multiple reactive sites.
-
Aldehyde Group: The aldehyde functionality can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations to form various heterocyclic systems.
-
Bromo Group: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[1][11]
-
THP Protecting Group: The THP group is stable to many reaction conditions but can be readily removed under acidic conditions to liberate the N-H proton for further functionalization or to reveal the final active compound.[8][12]
Applications in Drug Discovery
The strategic placement of functional groups on the 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde scaffold makes it an invaluable intermediate for the synthesis of biologically active molecules. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, and this particular building block provides a gateway to novel chemical entities with potential therapeutic applications.[1][2]
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology. The aldehyde and bromo functionalities can be elaborated to interact with specific residues in the ATP-binding pocket of kinases.
-
Antimicrobial Agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[11] This scaffold can be used to generate libraries of compounds for screening against various pathogens.
-
Anti-inflammatory Agents: The pyrazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The derivatization of this intermediate could lead to the discovery of new anti-inflammatory agents with improved efficacy and safety profiles.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde and its precursors. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the related compounds. For instance, 4-bromopyrazole is known to cause skin and eye irritation and may cause respiratory irritation.[3]
Conclusion
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a highly valuable and versatile intermediate for the synthesis of complex pyrazole derivatives with significant potential in drug discovery. Its well-defined reactivity allows for selective functionalization at multiple positions, providing access to a vast chemical space. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers with the necessary knowledge to effectively utilize this powerful building block in their quest for novel therapeutics.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. [Link]
-
El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Aslam, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]
-
Saeed, A., & Shah, S. A. A. (Eds.). (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5869. [Link]
-
Gudima, A., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(33), 25887-25899. [Link]
-
Asija, S., & Asija, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry, 26(15), 1438-1457. [Link]
-
El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Pharmaffiliates. 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde. [Link]
-
Gudima, A., et al. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. RSC Advances, 5(33), 25887-25899. [Link]
-
Aslam, N., et al. (2018). 4H-Pyrano[2,3-c]pyrazoles: a review. Arkivoc, 2018(6), 139-203. [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Shaaban, M. R., & El-Sayed, N. N. E. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Current Organic Synthesis, 18(4), 316-347. [Link]
-
Gudima, A., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
- Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11252736, 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde. [Link]
-
Ohtaka, A., & Tsumuraya, T. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(8), 922. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14761472, 4-Bromopyridine-2-carbaldehyde. [Link]
-
Urbonas, D., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1639. [Link]
Sources
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 287917-97-9: 4-bromo-1H-pyrazole-5-carbaldehyde [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. 4-bromo-1H-pyrazole-5-carbaldehyde 95% | CAS: 287917-97-9 | AChemBlock [achemblock.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]
